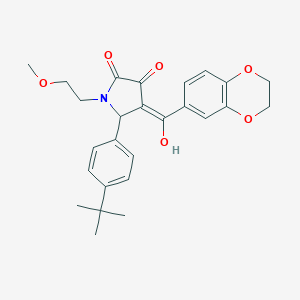

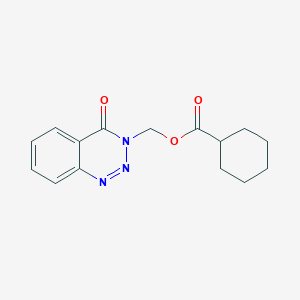

![molecular formula C20H20N2O7S2 B255901 [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in cancer treatment. This molecule belongs to the class of benzothiophenes, which are known for their potent biological activities.

Mechanism of Action

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid exerts its anticancer effects by inhibiting the BTK pathway, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. This compound binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways. This leads to the induction of apoptosis and the inhibition of cell proliferation.

Biochemical and Physiological Effects:

This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. It has a half-life of approximately 4 hours in humans and is primarily metabolized by the liver. This compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, making it an ideal tool for studying the B-cell receptor signaling pathway. However, this compound also has some limitations. It has low aqueous solubility, which can limit its use in some experimental settings. Additionally, its efficacy may be affected by the presence of other proteins or molecules in the cellular environment.

Future Directions

There are several future directions for the study of [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Preclinical studies have shown that this compound can enhance the efficacy of other agents such as venetoclax and lenalidomide. Another area of interest is the exploration of this compound in other disease settings such as autoimmune disorders. BTK is also involved in the regulation of immune cell function, and this compound may have potential therapeutic applications in diseases such as rheumatoid arthritis and lupus. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, with the ultimate goal of developing it as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of [(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid involves a multistep process that starts with the reaction of 2-nitrophenylsulfanylacetic acid with ethyl 3-oxobutanoate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride to form the final product, this compound. The purity of the product is ensured through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been reported to be a potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is involved in the survival and proliferation of cancer cells. This compound has shown promising results in preclinical studies as a single agent and in combination with other anticancer agents. It has been found to be effective against various types of cancer such as lymphoma, leukemia, and multiple myeloma.

properties

Molecular Formula |

C20H20N2O7S2 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

2-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid |

InChI |

InChI=1S/C20H20N2O7S2/c1-2-29-20(26)17-12-5-3-4-6-14(12)31-19(17)21-18(25)11-7-8-15(30-10-16(23)24)13(9-11)22(27)28/h7-9H,2-6,10H2,1H3,(H,21,25)(H,23,24) |

InChI Key |

ANSCSAWOHRLSIO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)

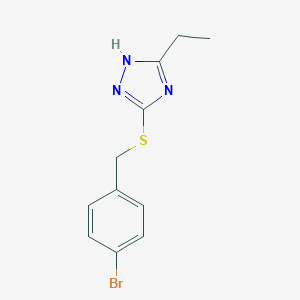

![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

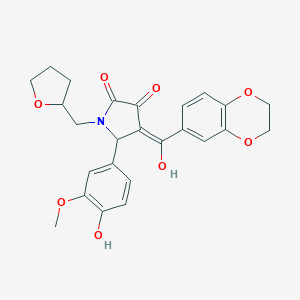

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)

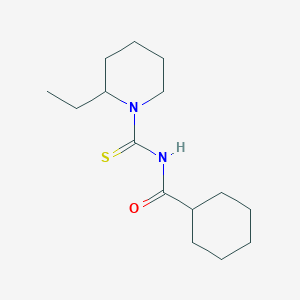

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)